

# tautomeric equilibrium of 2-thiocytosine in different solvents

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## Compound of Interest

Compound Name: 2-Thiocytosine

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An In-depth Technical Guide on the Tautomeric Equilibrium of **2-Thiocytosine** in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric equilibrium of **2-thiocytosine**, a sulfur-substituted analog of cytosine, in various solvent environments. Understanding the predominant tautomeric forms of such molecules is critical in drug design and development, as tautomerism can significantly influence molecular properties, including base-pairing interactions, receptor binding, and overall biological activity.<sup>[1][2][3][4]</sup>

## Tautomeric Forms of 2-Thiocytosine

**2-Thiocytosine** can exist in several tautomeric forms due to proton migration between the exocyclic amino and sulfur groups and the ring nitrogen atoms.<sup>[5]</sup> The primary equilibrium is the thione-thiol tautomerism, alongside the amino-imino tautomerism. The six main tautomers are depicted below. The environment plays a crucial role in determining which tautomer is most stable.<sup>[1][5]</sup> In the gas phase, the amino-thiol form is favored, while in solution, the amino-thione form predominates.<sup>[1][2][3][6]</sup>

Caption: Tautomeric equilibrium between the major forms of **2-thiocytosine**.

## Quantitative Analysis of Tautomeric Equilibrium

Computational studies, corroborated by experimental data, have provided quantitative insights into the relative stability of **2-thiocytosine** tautomers in different environments. The polarity of the solvent significantly impacts the equilibrium. The 1H-amino-thione tautomer, possessing a large permanent dipole moment, is substantially stabilized in polar solvents.<sup>[7]</sup>

Computational results indicate that the 1H-amino-thione tautomer is the most stable form in all tested solvents.<sup>[6][7]</sup> In contrast, the amino-thiol form is the most stable tautomer in the gas phase.<sup>[2][7]</sup> The relative energies of the different tautomers in the gas phase and various solvents, calculated at the CCSD(T)/cc-pVTZ//MP2/cc-pVTZ + COSMO level of theory, are summarized below.<sup>[7]</sup>

Tautomer	Gas Phase	Ethyl Acetate (EtOAc)	Acetonitrile (ACN)	Dimethyl Sulfoxide (DMSO)	Ethanol (EtOH)	Methanol (MeOH)	Water (H <sub>2</sub> O)
1H-amino-thione	5.3	0.0	0.0	0.0	0.0	0.0	0.0
Amino-thiol (rotamer B)	0.0	2.1	4.0	4.6	4.8	4.9	5.0
Amino-thiol (rotamer C)	0.1	2.2	4.1	4.7	4.9	5.0	5.1
Imino-thione (rotamer D)	6.8	4.3	4.7	5.0	5.1	5.1	5.2
Imino-thione (rotamer E)	11.2	8.2	8.5	8.7	8.8	8.8	8.9
Imino-thiol	7.9	7.0	8.0	8.4	8.6	8.6	8.7

Data sourced from a computational study by Ashwood et al. (2017).<sup>[7]</sup> All energies are in kcal/mol relative to the most stable tautomer in that specific medium.

## Experimental and Computational Protocols

The determination of tautomeric equilibrium involves a combination of spectroscopic experiments and theoretical calculations.

## UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the solvatochromic effects on the absorption spectrum of **2-thiocytosine**.<sup>[7]</sup> The position of absorption maxima can shift depending on the solvent, providing clues about the predominant tautomeric form.<sup>[7][8]</sup>

Protocol:

- **Sample Preparation:** **2-Thiocytosine** is dissolved in various solvents of spectroscopic grade (e.g., ethyl acetate, acetonitrile, DMSO, ethanol, methanol, and water).<sup>[7][8]</sup> For aqueous solutions, a phosphate buffer may be used to maintain a constant pH.<sup>[7]</sup>
- **Data Acquisition:** Steady-state absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.<sup>[8]</sup> The spectra are typically scanned over a range of approximately 200-400 nm. A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum.<sup>[8]</sup>
- **Data Analysis:** The absorption maxima are identified. The observed solvatochromic shifts (shifts in absorption maxima with solvent polarity) are analyzed.<sup>[7][8]</sup> These shifts can be correlated with solvent property scales (e.g., Catalán, Kamlet-Taft) to understand the nature of solute-solvent interactions.<sup>[7]</sup> The experimental spectra are often compared with theoretically calculated spectra for different tautomers to assign the bands and confirm the dominant species.<sup>[7]</sup>

## NMR Spectroscopy

While not extensively detailed for **2-thiocytosine** in the provided results, proton NMR (<sup>1</sup>H NMR) is a powerful technique for quantifying tautomeric equilibria in solution, as the tautomers are often in slow exchange on the NMR timescale, leading to distinct signals for each form.<sup>[9][10]</sup>

General Protocol:

- **Sample Preparation:** Solutions of the compound are prepared in various deuterated solvents (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard.  
[11]
- **Data Acquisition:**  $^1\text{H}$  NMR spectra are recorded. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei, which may require adjusting acquisition parameters.
- **Data Analysis:** The signals corresponding to specific protons in each tautomer are assigned.  
[11] The relative concentrations of the tautomers are determined by integrating the signals corresponding to each form. The equilibrium constant ( $K$ ) is then calculated from the ratio of the integrals.[9][11]

## Computational Chemistry

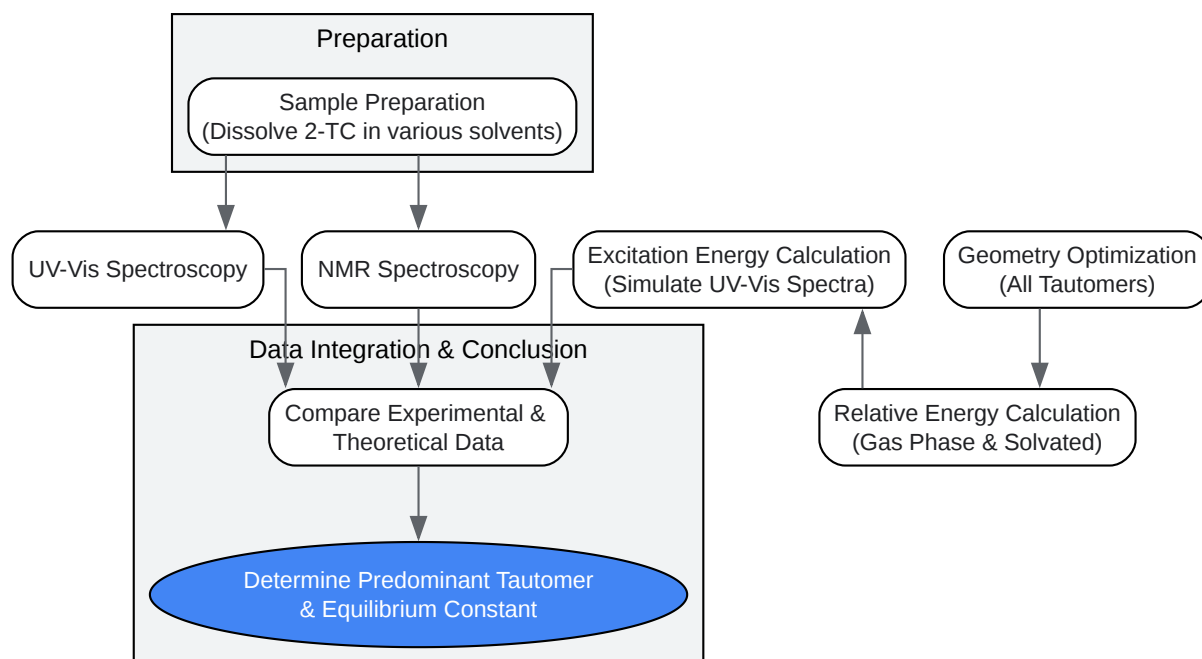
Theoretical calculations are essential for determining the relative energies of tautomers and for assigning experimental spectra.[7]

Protocol:

- **Geometry Optimization:** The molecular geometries of all possible tautomers are optimized using a suitable level of theory, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT).[7][12]
- **Energy Calculation:** Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain accurate relative energies.[7]
- **Solvent Effects:** The influence of the solvent is incorporated using a continuum solvation model, such as the Conductor-like Screening Model (COSMO).[7] For more detailed analysis, explicit solvent molecules can be included in the calculation to model specific hydrogen-bonding interactions.[7][13]
- **Excited State Calculations:** To correlate with UV-Vis spectra, vertical excitation energies and oscillator strengths are calculated using methods like multistate complete active space second-order perturbation theory (MS-CASPT2).[7]

## Workflow and Logical Relationships

The following diagram illustrates a typical workflow for investigating the tautomeric equilibrium of a molecule like **2-thiocytosine**.



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